molecular formula C20H19ClN4OS B4626067 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B4626067
M. Wt: 398.9 g/mol
InChI Key: ZXVPTVOKPHJUCU-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the thiazole and piperazine moieties using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts, and bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone shares similarities with other thiazole and piperazine derivatives.
  • Compounds such as this compound and its analogs are often compared in terms of their chemical reactivity, biological activity, and therapeutic potential.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-18(27-19(23-14)15-6-2-3-7-16(15)21)20(26)25-12-10-24(11-13-25)17-8-4-5-9-22-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVPTVOKPHJUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
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[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
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[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
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[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
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[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
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[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone

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